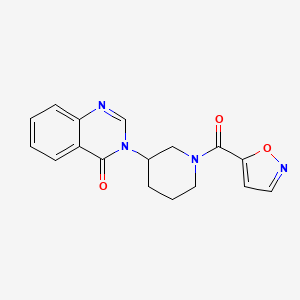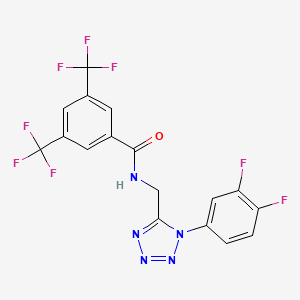![molecular formula C15H14ClN5O B2755549 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide CAS No. 2034525-28-3](/img/structure/B2755549.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is a fused heterocyclic system that has been found in various compounds with valuable biological properties . Some of these compounds have shown herbicidal, antifungal, antitubercular, and antibacterial activities . Additionally, polycyclic systems containing this moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .作用機序
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves the inhibition of the transcription factor NF-κB. NF-κB plays a key role in the regulation of inflammation and immune responses, and is also involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies for a variety of diseases. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to have a high degree of selectivity for NF-κB, making it a promising candidate for the development of new therapies for a variety of diseases. However, this compound also has some limitations for lab experiments. This compound has been shown to have poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have some toxicity in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for the study of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the development of new therapies that combine this compound with other drugs or treatments to enhance its anti-inflammatory and anti-tumor properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves a multi-step process that begins with the reaction of 3-chlorobenzoyl chloride with 3-aminopropyltriethoxysilane to form the intermediate 3-chlorobenzoylpropyltriethoxysilane. The intermediate is then reacted with 1,2,4-triazole-3-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide has been extensively studied in the field of cancer research, where it has been shown to have potent anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the development of new anti-inflammatory therapies.
In addition to its anti-inflammatory properties, this compound has also been shown to have potent anti-tumor properties. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJADWNWIQZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

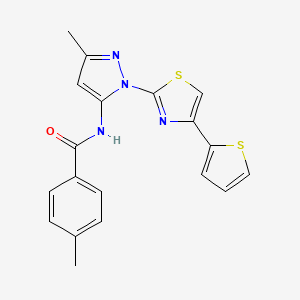
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
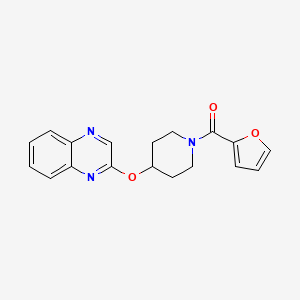

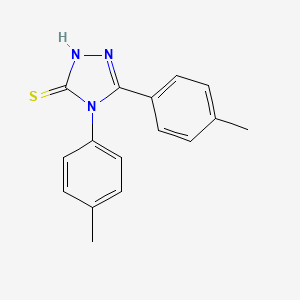

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
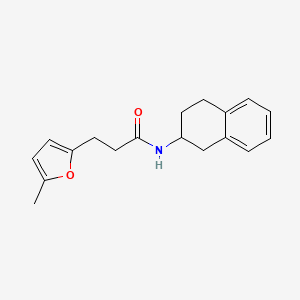
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)

